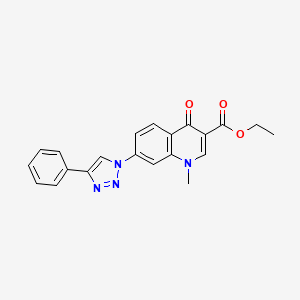![molecular formula C25H17FN4O2 B6462902 3-benzoyl-6-fluoro-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,4-dihydroquinolin-4-one CAS No. 2549041-02-1](/img/structure/B6462902.png)
3-benzoyl-6-fluoro-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,2,3-triazole ring and a quinolinone structure. The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many drugs . The quinolinone structure is a bicyclic compound that consists of a benzene ring fused to a pyridone ring. It is a common structure in many pharmaceutical compounds due to its bioactivity.
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves the Huisgen cycloaddition, also known as “click chemistry”. This reaction typically involves the reaction of an azide with an alkyne to form a 1,2,3-triazole . The synthesis of quinolinone derivatives often involves the reaction of aniline with β-dicarbonyl compounds .Molecular Structure Analysis
The 1,2,3-triazole ring is a planar, aromatic ring. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The quinolinone structure is a bicyclic compound with conjugation across both rings, contributing to its stability.Chemical Reactions Analysis
The 1,2,3-triazole ring is stable under both acidic and basic conditions . It can participate in various chemical reactions, such as N-alkylation, N-acylation, and reactions with electrophiles at the C-5 position .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. In general, 1,2,3-triazole derivatives are stable, white or colorless solids that are highly soluble in water and other polar solvents .Wirkmechanismus
The mechanism of action of a compound depends on its specific biological target. Many 1,2,3-triazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
The 1,2,3-triazole ring is a versatile synthon in the development of new drugs . Future research could focus on synthesizing new 1,2,3-triazole derivatives and testing their biological activity. The quinolinone structure is also a promising scaffold for the development of new pharmaceutical compounds.
Eigenschaften
IUPAC Name |
3-benzoyl-6-fluoro-1-[(1-phenyltriazol-4-yl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O2/c26-18-11-12-23-21(13-18)25(32)22(24(31)17-7-3-1-4-8-17)16-29(23)14-19-15-30(28-27-19)20-9-5-2-6-10-20/h1-13,15-16H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHRIXZRHBANTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CN(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,2-dimethyl-2,3-dihydro-1H-indazol-3-one](/img/structure/B6462825.png)
![N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)pyrazine-2-carboxamide](/img/structure/B6462830.png)
![3-[2-(4-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462834.png)
![2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462843.png)
![2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462868.png)
![3-{2-[4-(2-{3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl}-2-oxoethyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462875.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B6462894.png)
![3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6462896.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6462905.png)
![N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B6462913.png)

![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B6462923.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6462924.png)
